molecular formula C14H19ClO3 B1401539 Benzeneacetic acid, 3-chloro-4-(hexyloxy)- CAS No. 66734-93-8

Benzeneacetic acid, 3-chloro-4-(hexyloxy)-

Cat. No.: B1401539
CAS No.: 66734-93-8
M. Wt: 270.75 g/mol
InChI Key: OMQZSEFIWOCPAZ-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- is an organic compound with the molecular formula C14H19ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a hexyloxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 1-bromohexane.

    Etherification: The 3-chlorophenol undergoes etherification with 1-bromohexane in the presence of a base, such as potassium carbonate, to form 3-chloro-4-hexyloxyphenol.

    Acetylation: The 3-chloro-4-hexyloxyphenol is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield Benzeneacetic acid, 3-chloro-4-(hexyloxy)-.

Industrial Production Methods

Industrial production methods for Benzeneacetic acid, 3-chloro-4-(hexyloxy)- may involve large-scale etherification and acetylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    [3-Chloro-4-(methoxy)phenyl]acetic acid: Similar structure but with a methoxy group instead of a hexyloxy group.

    [3-Chloro-4-(ethoxy)phenyl]acetic acid: Similar structure but with an ethoxy group instead of a hexyloxy group.

Uniqueness

The presence of the hexyloxy group in Benzeneacetic acid, 3-chloro-4-(hexyloxy)- imparts unique hydrophobic properties, influencing its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and interaction characteristics.

Properties

IUPAC Name

2-(3-chloro-4-hexoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-2-3-4-5-8-18-13-7-6-11(9-12(13)15)10-14(16)17/h6-7,9H,2-5,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZSEFIWOCPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80797749
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66734-93-8
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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